molecular formula C17H26N4O3 B2889687 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide CAS No. 1338495-21-8

1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B2889687
CAS No.: 1338495-21-8
M. Wt: 334.42
InChI Key: LWFKHQKALBEEOQ-UHFFFAOYSA-N
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Description

This compound is also known as GSK1278863 . It is a pyrimidinetrione-glycinamide low nanomolar inhibitor of PHDs 1-3 . It stabilizes HIF α in cell lines, resulting in the production of increased levels of EPO .


Chemical Reactions Analysis

The compound is known to inhibit PHDs 1-3, which leads to the stabilization of HIF α in cell lines . This results in the production of increased levels of EPO .

Scientific Research Applications

Synthesis and Structural Analysis

The preparation and structural elucidation of compounds structurally related to 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide demonstrate the scientific community's interest in understanding their chemical properties for further applications. For instance, the synthesis of novel pyrimidine derivatives through various chemical reactions showcases the flexibility and adaptability of these compounds for tailored functionalities. These synthetic routes often involve multi-step reactions, showcasing the complexity and precision required in chemical synthesis (Petersen, Pedersen, & Nielsen, 2001).

Biological Activities and Applications

Research into compounds similar to this compound has also explored their biological activities. This includes studies on antimicrobial properties, where novel dihydropyrimidine derivatives have been synthesized and tested against various bacterial and fungal strains. The results indicate that these compounds possess significant to moderate antibacterial and antifungal activities, suggesting their potential utility in developing new antimicrobial agents (Shastri & Post, 2019).

Antioxidant Properties

The antioxidant properties of related pyrimidine derivatives have also been a subject of investigation. Synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives and their subsequent testing for antioxidant activity have shown promising results. This opens avenues for these compounds to be considered as potential antioxidant agents, contributing to the mitigation of oxidative stress-related conditions (Asha et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide are the Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase enzymes (PHDs: PHD1, PHD2, and PHD3) . These enzymes play a crucial role in the regulation of the body’s response to hypoxia (low oxygen levels), particularly in the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .

Mode of Action

This compound acts as a potent inhibitor of the HIF-PHD enzymes . By inhibiting these enzymes, it stabilizes the HIF proteins, preventing their degradation . This leads to an increase in the levels of HIF, which in turn results in the modulation of HIF-controlled gene products, including EPO . This biological activity simulates components of the natural response to hypoxia .

Biochemical Pathways

The inhibition of PHDs results in the stabilization of HIF, which recognizes hypoxia response elements in many diverse genes . The HIF family includes three hypoxia responsive proteins: HIF1a, HIF2a, and HIF3a . These proteins form a heterodimer with HIFb, resulting in a transcriptionally active DNA-binding complex . This complex regulates a large diversity of genes, many of which exhibit cell type and/or environment specificity in gene regulation .

Pharmacokinetics

The systemic exposures (area under the plasma concentration–time curve) to this compound at high doses in animal studies exceed predicted maximal human clinical exposure by ≥143-fold .

Result of Action

The primary result of the action of this compound is the stimulation of erythropoiesis (red blood cell production) through the increased production of EPO . This leads to an increase in the haemoglobin concentration and red cell mass . In animal studies, this exaggerated pharmacology resulted in significantly increased red cell mass and subsequent multiorgan congestion and secondary non-neoplastic effects .

Action Environment

The action of this compound is influenced by the oxygen levels in the body, as its targets, the HIF-PHD enzymes, are involved in the body’s response to hypoxia . .

Safety and Hazards

The compound is labeled as an irritant . It is also noted that it may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The compound is currently in phase 3 clinical trials for the treatment of anemia in patients with chronic kidney disease . The Paediatric Committee of the European Medicines Agency has agreed on a Paediatric Investigation Plan for this compound for the treatment of anemia due to chronic disorders . The plan includes the development of a specific pharmaceutical form to be used in children .

Properties

IUPAC Name

1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c18-14(19)13-15(22)20(11-7-3-1-4-8-11)17(24)21(16(13)23)12-9-5-2-6-10-12/h11-12,22H,1-10H2,(H3,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFKHQKALBEEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153366
Record name 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201928-46-3
Record name 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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